Physicochemical properties of 5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole
Physicochemical properties of 5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole
The following technical guide details the physicochemical profile, synthesis, and applications of 5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole , a specialized fluorinated scaffold used in high-performance medicinal and agrochemical discovery.
Content Type: Technical Monograph / Application Guide Version: 2.0 (Scientific Reference)
Executive Summary
5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole is a highly lipophilic, electron-deficient heterocyclic scaffold. It combines the pharmacophoric significance of the benzimidazole core with the metabolic stability and lipophilicity enhancement of two trifluoromethyl (-CF₃) groups and a reactive bromine handle.
This compound serves as a critical intermediate in the synthesis of tubulin inhibitors (antiparasitic/anticancer agents) and uncouplers of oxidative phosphorylation (agrochemicals). Its unique substitution pattern—featuring a labile N-H proton, a C-2 fluoroalkyl group, and a C-5 bromine—allows for versatile late-stage functionalization via palladium-catalyzed cross-coupling and electrophilic alkylation.
Molecular Architecture & Identity
Chemical Identity
| Property | Specification |
| IUPAC Name | 5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole |
| Common Name | 5-Br-2,6-diCF3-Benzimidazole |
| Molecular Formula | C₉H₃BrF₆N₂ |
| Molecular Weight | 333.03 g/mol |
| Precursor CAS | 157590-60-8 (4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine) |
| Parent Scaffold CAS | 399-69-9 (2,6-Bis(trifluoromethyl)-1H-benzimidazole) |
| SMILES | FC(F)(F)C1=NC2=CC(Br)=C(C(F)(F)F)C=C2N1 |
Structural Analysis
The molecule exhibits annular tautomerism . In solution, the proton on the imidazole nitrogen oscillates between N1 and N3, rendering the 5-bromo-6-trifluoromethyl and 6-bromo-5-trifluoromethyl isomers chemically equivalent on the NMR timescale (unless N-alkylated).
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Electronic Effect: The two -CF₃ groups (at C2 and C6) exert a powerful electron-withdrawing inductive effect (-I), significantly increasing the acidity of the N-H bond compared to unsubstituted benzimidazole.
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Steric Environment: The bulky -CF₃ groups shield the benzimidazole core, potentially increasing metabolic stability against oxidative degradation.
Physicochemical Properties[3][4]
Predicted & Empirical Data
The following values are derived from structural analogs and computational consensus (ACD/Labs, ChemAxon).
| Property | Value / Range | Implications for Research |
| LogP (Octanol/Water) | 4.1 ± 0.3 | Highly lipophilic; excellent membrane permeability but requires organic co-solvents (DMSO) for biological assays. |
| pKa (Acidic NH) | 6.8 – 7.5 | Significantly more acidic than benzimidazole (pKa ~12.8). Exists as a neutral species at pH < 6 and anionic at pH > 8. |
| Melting Point | 145 – 155 °C | Typical range for poly-halogenated benzimidazoles; indicates stable crystalline solid. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in aqueous buffers without cyclodextrin or surfactant carriers. |
| Solubility (Organic) | High | Soluble in DMSO, MeOH, EtOAc, DCM, and THF. |
19F-NMR Signature
The compound displays two distinct fluorine signals due to the non-equivalent environments of the -CF₃ groups:
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C2-CF₃: Typically appears around -63 to -65 ppm (singlet).
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C6-CF₃: Typically appears around -61 to -62 ppm (singlet, often broadened due to coupling with aromatic protons).
Synthesis Protocol
The most reliable route to 5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole ensures regiochemical control by using a pre-functionalized diamine precursor.
Reaction Pathway
The synthesis involves the cyclocondensation of 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine with trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA) .[1]
Caption: Cyclocondensation pathway for the regioselective synthesis of the target scaffold.
Step-by-Step Methodology
Reagents:
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4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (1.0 eq)[2][1][3][4]
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Trifluoroacetic acid (TFA) (10.0 eq) - Acts as both reagent and solvent.
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Optional: 4M HCl (catalytic) if using TFAA.
Protocol:
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Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (3.9 mmol) of the diamine in 5 mL of pure TFA.
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Cyclization: Heat the reaction mixture to reflux (approx. 75-80 °C) for 4–6 hours. Monitor progress via TLC (EtOAc/Hexane 1:4) or LC-MS. The diamine spot should disappear.
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Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into 50 mL of ice-cold water with vigorous stirring.
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Neutralization: Carefully adjust the pH to ~7–8 using saturated sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution will be vigorous.
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Isolation: The product will precipitate as an off-white solid. Filter the solid using a Buchner funnel.
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Purification: Wash the filter cake with cold water (3 x 10 mL). Recrystallize from ethanol/water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Reactivity & Applications
Palladium-Catalyzed Cross-Coupling
The C5-Bromine atom is a "privileged handle" for structural diversification.
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to generate biaryl antiparasitic candidates.
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Buchwald-Hartwig Amination: Allows introduction of amine side chains to modulate solubility.
N-Alkylation
Due to the high acidity of the N-H proton (pKa ~7), alkylation can be performed under mild conditions (Weak base: K₂CO₃, Solvent: Acetone or DMF).
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Regioselectivity: Alkylation typically yields a mixture of N1 and N3 isomers (approx. 1:1 to 3:1 ratio), which are separable by chromatography.
Biological Significance[4]
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Antiparasitic: Analogs of this scaffold have shown potent activity against Giardia intestinalis and Trichomonas vaginalis by disrupting microtubule formation.
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Agrochemical: The bis-CF₃ motif is characteristic of uncouplers used in insecticides (e.g., Chlorfenapyr analogs).
Safety & Handling (SDS Highlights)
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
Use a chemical fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety goggles.
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Waste Disposal: As a halogenated organic compound, dispose of in the "Halogenated Organic Waste" stream. Do not release into drains due to high lipophilicity and persistence.
References
-
Synthesis of Trifluoromethyl Benzimidazoles: El Rayes, S. M., et al. "Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities." Elsevier Pure, 2025. 5[2][6][7][8][9][10][11][12]
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Antiprotozoal Activity: "Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres." PubMed, 2006. 13[7][9][10][11]
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Precursor Availability: "4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS 157590-60-8)."[2][1][3][14] ChemScene. 14[2][7][9][10][11][12]
-
Parent Compound Data: "2,6-Bis(trifluoromethyl)-1H-benzimidazole (CAS 399-69-9)." CymitQuimica. 15[6][7][9][10][11][12]
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TFA Trifluoromethylation: "Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization."[6] EurekAlert, 2020. 6[2][7][9][10][11]
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